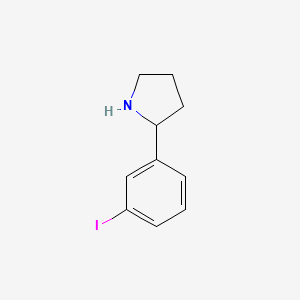

2-(3-Iodophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-iodophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTZSBYCEAUXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of a Privileged Scaffold

An In-depth Technical Guide to 2-(3-Iodophenyl)pyrrolidine: Properties, Reactivity, and Applications in Drug Discovery

This compound is a heterocyclic building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its structure uniquely combines two key chemical features: a saturated pyrrolidine ring and a functionalized aromatic iodophenyl group. The pyrrolidine ring is a "privileged scaffold," a structural motif frequently found in FDA-approved drugs and natural products, prized for its ability to introduce three-dimensional character into otherwise flat molecules.[1][2] The iodo-substituent on the phenyl ring serves as a versatile synthetic handle, enabling a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the core chemical properties, reactivity, and strategic applications of this compound for professionals engaged in the design and synthesis of novel therapeutic agents.

PART 1: Core Physicochemical and Structural Properties

The fundamental properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. For this compound, these properties are dictated by the interplay between the basic nitrogen of the pyrrolidine ring and the bulky, electron-rich iodophenyl substituent.

Data Summary

Quantitative data for this compound has been consolidated from various chemical data sources. It is important to note that some physical properties, such as boiling point and pKa, are often computationally predicted for specialized building blocks like this and should be treated as reliable estimates for experimental design.

| Property | Value | Source |

| CAS Number | 317355-10-5 | [][4][5] |

| Molecular Formula | C₁₀H₁₂IN | [][5][6] |

| Molecular Weight | 273.11 g/mol | [][5][6] |

| Predicted Boiling Point | 312.6 ± 35.0 °C | [5] |

| Predicted Density | 1.597 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 9.70 ± 0.10 (for the conjugate acid) | [5] |

| Canonical SMILES | C1CC(NC1)C2=CC(=CC=C2)I | [][7] |

| InChI | InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | [][7] |

| InChIKey | GOTZSBYCEAUXCK-UHFFFAOYSA-N | [7] |

PART 2: Synthesis and Chemical Reactivity

While this compound is commercially available as a building block, understanding its synthesis and, more importantly, its subsequent reactivity is crucial for its effective utilization.[][4]

Conceptual Synthesis

The synthesis of 2-aryl-pyrrolidines can be achieved through several established organic chemistry pathways. A common conceptual approach involves the reduction of a corresponding 2-(3-iodophenyl)pyrrole or a related precursor. Alternatively, intramolecular cyclization of a suitably functionalized open-chain amine could be employed. However, for most research applications, direct purchase from a chemical supplier is the most practical route.

Core Reactivity: A Bifunctional Scaffold

The true synthetic power of this compound lies in its bifunctional nature. The pyrrolidine nitrogen and the carbon-iodine bond represent two orthogonal reactive sites that can be addressed selectively to build molecular complexity.

-

The Pyrrolidine Nitrogen (A Secondary Amine): As a typical cyclic secondary amine, the nitrogen atom is nucleophilic and basic.[8] It readily undergoes a variety of classical amine reactions, including:

-

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Arylation: Buchwald-Hartwig amination to attach aryl or heteroaryl groups.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

-

The Iodophenyl Group (A Cross-Coupling Handle): The carbon-iodine (C-I) bond is the most reactive of the aryl halides (I > Br > Cl) in transition-metal-catalyzed cross-coupling reactions. This makes it an exceptionally valuable functional group for creating new carbon-carbon and carbon-heteroatom bonds. Key transformations include:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl systems.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form diaryl amines.

-

Stille Coupling: Reaction with organostannanes.

-

The following diagram illustrates the key reactive centers and potential synthetic transformations of the molecule.

Caption: Key reactive sites and synthetic pathways for this compound.

PART 3: Application in Drug Discovery Workflows

The pyrrolidine scaffold is a cornerstone of modern drug design.[1] Its non-planar, sp³-rich structure provides an ideal framework for creating molecules with improved physicochemical properties and better binding complementarity to protein targets compared to flat, aromatic systems.[2]

This compound is strategically employed in the early stages of drug discovery, particularly in hit-to-lead and lead optimization campaigns. Its utility stems from its role as a versatile template for generating focused libraries of compounds.

Workflow: Library Synthesis for Lead Discovery

A typical workflow involves using the aryl iodide as an anchor point for diversification via parallel synthesis, while the pyrrolidine nitrogen can be used for later-stage modifications to fine-tune properties like solubility or cell permeability.

-

Core Reaction: A robust cross-coupling reaction, such as Suzuki coupling, is chosen.

-

Diversification: this compound is reacted with a diverse library of boronic acids. Each reaction introduces a different chemical group at the 3-position of the phenyl ring.

-

Secondary Modification (Optional): The resulting library of products can then be further functionalized at the pyrrolidine nitrogen.

-

Screening: The final compound library is screened against a biological target to identify hits with desired activity.

The diagram below outlines this strategic workflow.

Caption: Role of this compound in a drug discovery library synthesis workflow.

PART 4: Representative Experimental Protocol

To illustrate the practical application of this building block, the following section details a representative, self-validating protocol for a Suzuki cross-coupling reaction. This protocol is based on established methodologies and highlights the key considerations for working with this type of substrate.

Protocol: Suzuki Cross-Coupling of this compound with 4-Methoxyphenylboronic Acid

Objective: To synthesize 2-(3-(4-methoxyphenyl)phenyl)pyrrolidine, demonstrating the utility of the C-I bond as a handle for C-C bond formation.

Materials & Equipment:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Toluene and Water (e.g., 4:1 mixture)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Nitrogen or Argon inert atmosphere setup

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble the reaction flask and condenser. Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is critical for catalytic efficiency and reproducibility.

-

Reagent Addition: To the flask, add this compound, 4-methoxyphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine. Causality: Potassium carbonate is the base required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. Triphenylphosphine serves as a ligand to stabilize the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (toluene/water). Causality: Toluene is the primary organic solvent, while the presence of water is often beneficial for the solubility of the base and can accelerate the reaction.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Self-Validation: The success of the protocol is validated by characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity, alongside TLC analysis to confirm the consumption of starting material.

Conclusion

This compound stands out as a high-value building block for chemical and pharmaceutical research. Its bifunctional nature—a nucleophilic secondary amine and a versatile aryl iodide—provides scientists with a robust scaffold for the efficient construction of complex molecular architectures. The principles of its reactivity, grounded in the fundamentals of amine chemistry and transition-metal catalysis, enable its strategic deployment in drug discovery pipelines, facilitating the rapid generation of diverse compound libraries essential for identifying and optimizing novel therapeutic agents.

References

-

PubChem. (R)-2-(3-Fluoro-5-iodophenyl)pyrrolidine | C10H11FIN. [Link]

-

Royal Society of Chemistry. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. [Link]

-

PubChemLite. This compound (C10H12IN). [Link]

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

PubMed. Pyridones in drug discovery: Recent advances. [Link]

-

National Center for Biotechnology Information. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. 317355-10-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 317355-10-5 [amp.chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C10H12IN) [pubchemlite.lcsb.uni.lu]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

2-(3-Iodophenyl)pyrrolidine CAS number 317355-10-5

An In-Depth Technical Guide to 2-(3-Iodophenyl)pyrrolidine: A Versatile Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the chemical intermediate this compound (CAS No. 317355-10-5). We will delve into its chemical identity, strategic importance, synthesis, and application as a versatile building block in the design and development of novel therapeutics. This guide moves beyond a simple recitation of facts to provide expert insights into the causality behind synthetic choices and the strategic utility of this valuable scaffold.

Strategic Importance in Medicinal Chemistry

The this compound molecule is a potent tool in the medicinal chemist's arsenal. Its value stems from the convergence of two key structural features: the pyrrolidine ring and the iodophenyl moiety .

-

The Pyrrolidine Scaffold: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a "privileged" scaffold in drug discovery.[1] Its non-planar, sp³-rich structure provides three-dimensional diversity, which is crucial for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.[1] The amino acids proline and hydroxyproline are foundational biological examples of this ring system.[2] Its incorporation into drug candidates can improve physicochemical properties such as solubility and metabolic stability. Numerous approved drugs, including antivirals, CNS agents, and oncology therapies, feature the pyrrolidine core.[1][2]

-

The Iodophenyl Handle: The 3-iodophenyl group serves as a highly versatile synthetic handle. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies—a cornerstone of lead optimization.[3][4]

The combination of these two features in a single molecule provides a pre-validated, three-dimensional core that can be readily and strategically elaborated, accelerating the discovery of novel chemical entities.

Physicochemical and Structural Properties

A clear understanding of a molecule's fundamental properties is the bedrock of its effective use in synthesis and research.

| Property | Value | Source |

| CAS Number | 317355-10-5 | [5][] |

| Molecular Formula | C₁₀H₁₂IN | [5][7] |

| Molecular Weight | 273.11 g/mol | [5][8] |

| Appearance | Not specified (typically an oil or low-melting solid) | - |

| Boiling Point | 312.6 ± 35.0 °C (Predicted) | [5] |

| Density | 1.597 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 9.70 ± 0.10 (Predicted, for the conjugate acid) | [5] |

| SMILES | C1CC(NC1)C2=CC(=CC=C2)I | [7] |

| InChI | InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2 | [7] |

Note: Some physical properties are computationally predicted and should be confirmed experimentally.

Synthesis of the 2-Arylpyrrolidine Core: An Exemplary Protocol

While numerous methods exist for the synthesis of 2-arylpyrrolidines, one of the most robust and widely applicable is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine.[9][10][11] This approach offers high yields and, crucially, can be rendered enantioselective.

Causality of the Methodological Approach

-

N-Boc Protection: The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is critical for two reasons: (1) It deactivates the nitrogen, preventing it from interfering with the organometallic reagents. (2) The Boc group directs deprotonation to the adjacent α-carbon (C2), a phenomenon known as directed ortho metalation (or in this case, directed α-metalation).

-

Deprotonation & Transmetalation: A strong base like sec-butyllithium (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine for asymmetric synthesis, is used to selectively remove a proton from the C2 position. The resulting lithiated intermediate is stereochemically unstable.[10] Transmetalation with a zinc salt (e.g., ZnCl₂) generates a configurationally stable organozinc species.[10][11] This step is key to preserving enantiomeric purity and enhancing compatibility with the subsequent cross-coupling reaction.

-

Palladium-Catalyzed Negishi Coupling: The organozinc reagent undergoes a Negishi cross-coupling reaction with an aryl halide (in this case, 1,3-diiodobenzene or 1-bromo-3-iodobenzene). The palladium catalyst (e.g., generated from Pd(OAc)₂) facilitates the formation of the new carbon-carbon bond between the pyrrolidine ring and the iodophenyl group.[9]

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative adaptation based on established literature methods for the α-arylation of N-Boc-pyrrolidine.[9][11] Researchers must perform their own risk assessment and optimization.

-

Preparation (Inert Atmosphere): To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-Boc-pyrrolidine (1.0 equiv) and anhydrous diethyl ether (Et₂O) or tert-butyl methyl ether (TBME). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Asymmetric Deprotonation: Add (-)-sparteine (1.1 equiv) followed by the slow, dropwise addition of s-BuLi (1.1 equiv, ~1.4 M in cyclohexane) over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting deep-orange solution at -78 °C for 3 hours.

-

Transmetalation: In a separate flask, flame-dry anhydrous ZnCl₂ (1.2 equiv) under vacuum and allow to cool under nitrogen. Add anhydrous tetrahydrofuran (THF) to dissolve the ZnCl₂. Add this solution dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1 hour.

-

Negishi Coupling: To the solution of the organozinc reagent, add tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄) (0.1 equiv) and palladium(II) acetate (Pd(OAc)₂) (0.05 equiv). Finally, add 1-bromo-3-iodobenzene (1.2 equiv). Stir the reaction mixture at room temperature for 12-18 hours.

-

Work-up and Purification (Self-Validation):

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product (N-Boc-2-(3-iodophenyl)pyrrolidine) by flash column chromatography on silica gel.

-

-

Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10 equiv) and stir at room temperature for 2-4 hours until TLC indicates complete conversion.

-

Final Isolation: Remove the solvent and excess TFA in vacuo. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the acid. Dry the organic layer, concentrate, and purify if necessary to yield this compound. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Synthetic Elaboration

The true power of this compound lies in its capacity for diversification. The aryl iodide is a premier functional group for introducing molecular complexity.

Key Cross-Coupling Reactions

-

Suzuki Coupling: Reacts with boronic acids or esters to form new C(sp²)-C(sp²) bonds, ideal for introducing new aryl or heteroaryl groups.

-

Sonogashira Coupling: Reacts with terminal alkynes to form C(sp²)-C(sp) bonds, a direct route to arylalkynes which are themselves versatile intermediates.

-

Heck Coupling: Reacts with alkenes to form substituted alkenes, enabling the extension of carbon chains.

-

Buchwald-Hartwig Amination: Reacts with amines to form C(sp²)-N bonds, allowing for the installation of diverse amine functionalities.

Visualizing Diversification Pathways

Caption: Key cross-coupling reactions for scaffold diversification.

Exemplary Protocol: Suzuki Coupling

-

Reactant Preparation: In a reaction vial, combine N-protected this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, typically dioxane/water or toluene/ethanol/water.

-

Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.

-

Validation and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate.

-

Purification: Purify the product by flash column chromatography. Subsequent deprotection (if necessary) would yield the final diversified compound.

Safety and Handling

This compound is a chemical intermediate intended for laboratory research use only.[8] As with all chemical reagents, users must:

-

Consult the full Safety Data Sheet (SDS) provided by the supplier before use.

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Take precautions to avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed building block that provides a direct entry point into the rich chemical space of 2-arylpyrrolidines. Its structure embodies a robust, three-dimensional core ideal for generating potent and selective interactions with biological targets, while its reactive aryl iodide handle permits extensive and predictable diversification. For researchers and scientists in drug development, mastering the synthesis and application of this scaffold is a valuable asset in the quest for the next generation of therapeutics.

References

-

Reddy, B. V. S., et al. (2014). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. Organic Letters, 16(15), 4028–4031. Available from: [Link]

-

Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. Available from: [Link]

-

Ney, J. E., & Wolfe, J. P. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. The Journal of Organic Chemistry, 70(7), 2649–2659. Available from: [Link]

-

Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society. Available from: [Link]

-

Foubelo, F., & Yus, M. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Organic & Biomolecular Chemistry, 8(9), 2132-2139. Available from: [Link]

-

Barker, G., et al. (2011). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry, 76(15), 5936–5953. Available from: [Link]

-

He, J., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3931–3935. Available from: [Link]

-

Al-Zoubi, R. M., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222-224. Available from: [Link]

-

Fuchs, M., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 2(3), 616–622. Available from: [Link]

-

Al-Zoubi, R. M., et al. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. Available from: [Link]

-

PubChemLite. (n.d.). This compound (C10H12IN). Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-(3-Fluoro-5-iodophenyl)pyrrolidine. Retrieved from [Link]

-

Angene. (n.d.). This compound | 317355-10-5. Retrieved from [Link]

-

Singh, S., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Antibiotics, 10(5), 553. Available from: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. Available from: [Link]

-

International Journal of Pharmaceutical and Research. (2024). The Vital Role of Medicinal Chemists in Pharmaceutical Drug Development. ijrpr.com. Available from: [Link]

-

Kaur, S. (2023). The Vital Role of Medicinal Chemistry. Open Access Journals. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. ijrpr.com [ijrpr.com]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. This compound | 317355-10-5 [amp.chemicalbook.com]

- 7. PubChemLite - this compound (C10H12IN) [pubchemlite.lcsb.uni.lu]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pure.york.ac.uk [pure.york.ac.uk]

The Synthetic Chemist's Guide to Substituted 2-Arylpyrrolidine Derivatives: A Technical Whitepaper

Abstract

The 2-arylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer and anti-biofilm properties.[1] The stereochemistry and substitution pattern of this heterocyclic system are critical for its pharmacological profile, making the development of efficient and stereoselective synthetic methodologies a paramount objective for researchers in drug discovery and development.[2][3] This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis of substituted 2-arylpyrrolidine derivatives. It delves into the mechanistic underpinnings of key transformations, offers field-proven insights into experimental design, and presents detailed, actionable protocols for the modern synthetic chemist.

Introduction: The Significance of the 2-Arylpyrrolidine Moiety

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers a unique three-dimensional architecture that is highly advantageous for molecular recognition and interaction with biological targets.[3][4] The introduction of an aryl substituent at the 2-position significantly expands the chemical space, allowing for the fine-tuning of electronic and steric properties. This has led to the discovery of potent compounds targeting a diverse array of proteins.[5][6][7] Prominent examples of pharmaceuticals containing the 2-(het)aryl-substituted pyrrolidine fragment include the recently approved anticancer drugs Acalabrutinib and Larotrectinib.[1]

The synthetic challenge lies in the precise control over the stereochemistry at the C2 position and, in the case of further substitution, the relative stereochemistry of other substituents on the pyrrolidine ring. This guide will explore the major strategic approaches to address this challenge, categorized into two main themes: the functionalization of a pre-existing pyrrolidine ring and the de novo construction of the pyrrolidine ring from acyclic precursors.

Strategic Approaches to Synthesis

The synthesis of substituted 2-arylpyrrolidines can be broadly classified into two main strategies:

-

Modification of an Existing Pyrrolidine Scaffold: This approach leverages readily available chiral precursors, such as proline and pyroglutamic acid, to introduce the desired aryl group and other substituents.

-

De Novo Synthesis of the Pyrrolidine Ring: These methods construct the pyrrolidine ring from acyclic starting materials, offering flexibility in the introduction of various substitution patterns.

The choice of strategy is often dictated by the desired substitution pattern, the required stereochemistry, and the availability of starting materials.

Modification of an Existing Pyrrolidine Scaffold: Leveraging the Chiral Pool

The use of naturally occurring, enantiomerically pure starting materials, often referred to as the "chiral pool," is a powerful and cost-effective strategy for asymmetric synthesis. L-proline and L-pyroglutamic acid are excellent starting points for the synthesis of 2-arylpyrrolidines.

From Pyroglutamic Acid

Pyroglutamic acid is a versatile starting material that can be converted into a variety of substituted pyrrolidines.[8] One common strategy involves the reduction of enamines derived from pyroglutamic acid to yield 2,5-disubstituted pyrrolidines.[8][9] The stereochemical outcome of the reduction is critically dependent on the nature of the nitrogen-protecting group.[9]

Another approach starting from a pyroglutamic acid-derived hemiaminal allows for the synthesis of both cis- and trans-2,5-disubstituted pyrrolidines.[10][11] The stereoselectivity of the addition of an electron-rich aromatic nucleophile to the in situ-formed iminium ion can be controlled by the choice of the nitrogen-protecting group. Carbamates tend to favor the formation of cis-pyrrolidines, while a benzamide protecting group leads to the trans-isomer as the major product.[10][11]

Direct C-H Arylation of N-Boc-Pyrrolidine

A more direct approach involves the asymmetric lithiation of N-Boc-pyrrolidine followed by reaction with an electrophile.[11] This method, pioneered by Beak, allows for the enantioselective introduction of substituents at the 2-position.[11] Building upon this, Campos and coworkers developed an enantioselective palladium-catalyzed arylation of N-Boc-pyrrolidine.[10] To maintain the stereochemical integrity of the lithiated intermediate at higher temperatures, a transmetalation step with ZnCl₂ is performed at low temperature. The resulting organozinc reagent is configurationally stable at room temperature, allowing for efficient palladium-catalyzed cross-coupling.[10]

De Novo Synthesis of the Pyrrolidine Ring

Constructing the pyrrolidine ring from acyclic precursors offers a high degree of flexibility in designing the target molecule. Key strategies include intramolecular cyclization reactions and cycloaddition approaches.

Intramolecular Cyclization Strategies

A powerful method for the synthesis of 2-(arylmethyl)pyrrolidines is the asymmetric palladium-catalyzed carboamination of γ-aminoalkenes.[2] This transformation generates enantiomerically enriched products from readily available alkenyl or aryl bromides and N-Boc-pent-4-enylamines.[2] This methodology has been successfully applied to the concise asymmetric synthesis of the natural product (−)-tylophorine.[2]

Experimental Protocol: Asymmetric Palladium-Catalyzed Carboamination [2]

-

Preparation of the Catalyst: In a glovebox, a mixture of Pd(OAc)₂ (5 mol %) and (R)-Siphos-PE (10 mol %) is dissolved in anhydrous toluene.

-

Reaction Setup: To an oven-dried reaction tube is added the aryl bromide (1.0 equiv), N-Boc-pent-4-enylamine (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Reaction Execution: The catalyst solution is added to the reaction tube, and the mixture is stirred at 100 °C for 24 hours.

-

Workup and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

An efficient route to enantiomerically pure (S)- and (R)-2-arylpyrrolidines involves the enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines.[12] Treatment of the ketimine with a reducing agent such as LiBEt₃H induces cyclization and reduction, followed by acidic removal of the chiral auxiliary to afford the desired 2-arylpyrrolidine with excellent enantiomeric excess (>99%).[12]

Diagram: Reductive Cyclization Workflow

Sources

- 1. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of aryl-substituted pyrrolidone derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Guided Design of Potent Coronavirus Inhibitors with a 2-Pyrrolidone Scaffold: Biochemical, Crystallographic, and Virological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Biological significance of the pyrrolidine ring in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, stands as a cornerstone in medicinal chemistry, recognized for its profound biological significance.[1][2][3] This saturated scaffold is not merely a passive structural element but an active contributor to the pharmacological profile of a vast array of therapeutic agents.[1] Its prevalence in numerous natural products, from alkaloids to vitamins, and its incorporation into a significant number of FDA-approved drugs underscore its status as a "privileged scaffold" in drug design.[4][5][6] This guide provides a comprehensive exploration of the pyrrolidine ring's multifaceted role in medicinal chemistry. We will delve into the intrinsic structural and physicochemical properties that render it a versatile building block, examine its diverse pharmacological activities with a focus on anticancer, antiviral, and central nervous system (CNS)-acting agents, and provide an overview of key synthetic strategies. This analysis is intended to equip researchers and drug development professionals with a deeper understanding of the pyrrolidine scaffold, fostering its continued and innovative application in the quest for novel therapeutics.

The Pyrrolidine Scaffold: Structural and Physicochemical Advantages in Drug Design

The utility of the pyrrolidine ring in medicinal chemistry is deeply rooted in its unique combination of structural and physicochemical properties. These characteristics allow for a nuanced modulation of a drug candidate's interaction with its biological target, as well as its pharmacokinetic profile.

Conformational Flexibility and "Pseudorotation"

Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar and exhibits significant conformational flexibility.[6][7][8][9][[“]] This flexibility is often described as "pseudorotation," where the ring can adopt various envelope and twist conformations.[6][7][8][9][[“]] This dynamic nature allows the pyrrolidine scaffold to adapt its shape to the binding site of a biological target, such as an enzyme or receptor, thereby optimizing molecular recognition and enhancing biological activity. The ability to control and lock the ring into specific conformations through the strategic placement of substituents is a powerful tool in drug design.[7][11] For instance, the introduction of a bulky tert-butyl group at the C-4 position can lock the ring into a specific puckered conformation.[11][12][13]

Stereochemistry and Chiral Centers

The pyrrolidine ring can possess up to four stereogenic centers, leading to a multitude of possible stereoisomers.[7] This rich stereochemistry is a critical factor in its biological activity, as enantiomers and diastereomers of a pyrrolidine-containing drug can exhibit vastly different pharmacological profiles due to their differential interactions with chiral biological macromolecules like proteins and nucleic acids.[6][7][9][[“]] The non-essential amino acid L-proline, which contains a pyrrolidine ring with a single chiral center, is a frequently utilized chiral building block in the synthesis of optically pure drugs.[7][14][15][16][17][18]

Physicochemical Properties: Basicity and Lipophilicity

The nitrogen atom within the pyrrolidine ring imparts basicity to the scaffold.[7][8] This basicity can be crucial for establishing key interactions, such as hydrogen bonds or ionic bonds, with acidic residues in a biological target. The pKa of the conjugate acid of pyrrolidine is approximately 11.27, making it a relatively strong base.[4] The nucleophilicity of the nitrogen also makes it a prime position for substitution, with a remarkable 92% of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[7][8]

In terms of lipophilicity, pyrrolidine has a logP (octanol/water partition coefficient) of 0.46, indicating a degree of hydrophilicity that can be advantageous for improving the solubility of drug candidates.[4] The ability to fine-tune the lipophilicity through substitution on the ring is a key aspect of optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacological Landscape of Pyrrolidine-Containing Drugs

The versatility of the pyrrolidine scaffold is evident in the broad spectrum of pharmacological activities exhibited by drugs containing this moiety.[1][2][3][19]

Anticancer Agents

The pyrrolidine framework is a significant contributor to the efficacy of numerous anticancer drugs.[1][5][20] Its presence can enhance bioavailability, target specificity, and overall potency.[1] Pyrrolidine derivatives have been shown to inhibit enzymes crucial for cancer progression, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR).[1]

Table 1: Examples of FDA-Approved Anticancer Drugs Containing a Pyrrolidine Scaffold [20]

| Drug Brand & Company | FDA Approval | Condition | Primary Target |

| Ivosidenib (Tibsovo, Servier) | May 25, 2022 | Acute Myeloid Leukemia | IDH1 |

| Alpelisib (Vijoice, Novartis) | April 5, 2022 | PIK3CA-Related Overgrowth Spectrum (PROS) | PIK3CA Pathway |

A notable example is the development of pyrrolidine-containing derivatives as antagonists of the chemokine receptor CXCR4, which plays a role in cancer metastasis.[2]

Antiviral Agents

A significant number of antiviral drugs, particularly those targeting the hepatitis C virus (HCV), incorporate the pyrrolidine ring.[21][22] These drugs often act as inhibitors of viral proteases, such as the NS3/4A serine protease, which are essential for viral replication.[21][22] More recently, pyrrolidine derivatives have been investigated as potential inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2.[23][24]

Examples of Antiviral Drugs with a Pyrrolidine Moiety:

-

Telaprevir: An HCV NS3/4A protease inhibitor.[22]

-

Ombitasvir: An HCV NS5A inhibitor, also showing potential against SARS-CoV-2.[22]

Central Nervous System (CNS) Acting Drugs

The pyrrolidine ring is a common feature in drugs that act on the central nervous system, including nootropics, anticonvulsants, and antidepressants.[18] The ability of the pyrrolidine scaffold to cross the blood-brain barrier and interact with various CNS targets contributes to its utility in this therapeutic area.

Examples of CNS-Acting Drugs with a Pyrrolidine Moiety:

-

Aniracetam: A nootropic agent.[2]

-

Ethosuximide: An antiepileptic drug.[2]

-

Rolipram: An antidepressant.[2]

Other Therapeutic Areas

The applications of the pyrrolidine scaffold extend to a wide range of other therapeutic areas, including:

-

Antidiabetic Agents: Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a prominent example.[1][21]

-

Antihypertensive Agents: Captopril and Enalapril are well-known angiotensin-converting enzyme (ACE) inhibitors.[2]

-

Antibacterial Agents: Clindamycin and Anisomycin are examples of antibiotics containing the pyrrolidine ring.[2]

-

Anti-inflammatory Agents: Pyrrolidine derivatives have shown potential as anti-inflammatory agents.[1][19]

Synthetic Strategies for Pyrrolidine-Containing Molecules

The synthesis of pyrrolidine derivatives is a well-established area of organic chemistry, with several robust methods available to medicinal chemists.

Functionalization of Pre-formed Pyrrolidine Rings

A common and efficient approach involves the use of readily available chiral precursors, such as L-proline and its derivatives (e.g., 4-hydroxyproline).[7][21] This strategy allows for the direct introduction of a chiral pyrrolidine moiety into the target molecule, ensuring stereochemical control.[21]

Experimental Protocol: Synthesis of (S)-Prolinol from L-Proline

Objective: To reduce the carboxylic acid of L-proline to the corresponding alcohol, (S)-prolinol, a versatile chiral building block.

Materials:

-

L-Proline

-

Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel is charged with a suspension of LiAlH₄ in anhydrous THF. The flask is cooled in an ice bath.

-

Addition of L-Proline: A solution of L-proline in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water. This is a highly exothermic process and should be performed with caution.

-

Filtration and Extraction: The resulting white precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (S)-prolinol. Further purification can be achieved by distillation or chromatography if necessary.

Ring Construction from Acyclic Precursors

Another important strategy involves the construction of the pyrrolidine ring from acyclic starting materials.[7][25] 1,3-dipolar cycloaddition reactions are a powerful tool for this purpose, often employing azomethine ylides as the 1,3-dipole.[26] This method allows for the creation of highly substituted and stereochemically complex pyrrolidine derivatives.

Diagram: General Scheme for 1,3-Dipolar Cycloaddition

Caption: 1,3-Dipolar cycloaddition for pyrrolidine synthesis.

Future Perspectives and Conclusion

The pyrrolidine ring continues to be a focal point of research in medicinal chemistry.[2] The exploration of novel synthetic methodologies, the design of new pyrrolidine-based scaffolds with unique substitution patterns, and the application of computational methods to predict the biological activity of pyrrolidine derivatives are all active areas of investigation.[27] The concept of bioisosteric replacement, where the pyrrolidine ring is used to substitute other cyclic or acyclic moieties to improve a drug's properties, is also a promising strategy.[28][29][30][31][32]

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Taylor & Francis Online. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

-

Recent advancement in pyrrolidine moiety for the management of cancer: A review. ScienceDirect. [Link]

-

Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Exploration of Bioactive Compounds. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Semantic Scholar. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Pyrrolidine-based marketed drugs. ResearchGate. [Link]

-

Representative FDA-approved pyrrolidine-containing drugs. ResearchGate. [Link]

-

Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]

-

Antiviral effects of pyrrolidine dithiocarbamate on human rhinoviruses. PubMed. [Link]

-

Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

-

Proline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

-

Proline. Wikipedia. [Link]

-

Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Publications. [Link]

-

Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections. ACS Publications. [Link]

-

Pyrrole (fused) analogs as potential anticancer agents-IV. ResearchGate. [Link]

-

Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]

-

Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Springer. [Link]

-

Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. ResearchGate. [Link]

-

Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. ResearchGate. [Link]

- Derivatives of l-proline, their preparation and their biological uses.

-

Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][1][7][21]triazine inhibitors of IGF-1R kinase and IR kinase. PubMed. [Link]

-

Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Semantic Scholar. [Link]

-

Ring Bioisosteres. Cambridge MedChem Consulting. [Link]

-

The Quest for Bioisosteric Replacements. ACS Publications. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. iris.unipa.it [iris.unipa.it]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. | Semantic Scholar [semanticscholar.org]

- 14. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Proline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 16. Proline - Wikipedia [en.wikipedia.org]

- 17. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]

- 19. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 20. researchgate.net [researchgate.net]

- 21. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 22. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. enamine.net [enamine.net]

- 27. researchgate.net [researchgate.net]

- 28. baranlab.org [baranlab.org]

- 29. Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][1,2,4]triazine inhibitors of IGF-1R kinase and IR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. tcichemicals.com [tcichemicals.com]

Spectroscopic Curation of 2-(3-Iodophenyl)pyrrolidine: A Technical Guide for Advanced Drug Discovery

Abstract

In the landscape of modern medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-(3-Iodophenyl)pyrrolidine, a versatile heterocyclic scaffold, presents significant interest due to its potential applications in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical predictions, detailed experimental protocols, and expert interpretation of the spectroscopic data to facilitate its unambiguous identification and utilization in research and development.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrrolidine ring is a foundational structural motif in a vast array of natural products and synthetic pharmaceuticals, renowned for its favorable pharmacokinetic properties. The introduction of a 3-iodophenyl substituent onto the pyrrolidine core creates a molecule with significant potential for further chemical modification, particularly through transition-metal-catalyzed cross-coupling reactions. The iodine atom serves as a versatile synthetic handle, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR) in drug discovery programs.

Accurate and comprehensive spectroscopic characterization is the bedrock of chemical synthesis and drug development. It ensures the identity and purity of a compound, which is a critical prerequisite for its advancement through the discovery pipeline. This guide provides a detailed examination of the predicted NMR and MS data for this compound, offering a virtual "fingerprint" of the molecule for researchers.

Molecular Structure and Isotopic Distribution

The fundamental understanding of a molecule's spectroscopic behavior begins with its structure. This compound consists of a saturated five-membered nitrogen-containing pyrrolidine ring attached at its 2-position to a phenyl ring, which is substituted with an iodine atom at the meta-position.

Figure 1: Chemical structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, MS analysis provides crucial information for confirming its molecular weight and elemental composition.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental formula of a compound. The predicted monoisotopic mass and common adducts for this compound are presented in the table below.

| Ion Species | Predicted m/z |

| [M+H]⁺ | 274.0087 |

| [M+Na]⁺ | 296.0006 |

| [M+K]⁺ | 311.9646 |

| [M-H]⁻ | 271.9942 |

Table 1: Predicted m/z values for common adducts of this compound.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry

The following protocol outlines a general procedure for acquiring ESI-MS data suitable for the analysis of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 300 - 400 °C

-

Desolvation Gas Flow (N₂): 600 - 800 L/hr

-

Cone Gas Flow (N₂): 20 - 50 L/hr

-

Analyzer Mode: TOF or Orbitrap for high-resolution mass analysis

-

Mass Range: m/z 50 - 500

Rationale for Parameter Selection:

-

The choice of ESI is appropriate for this moderately polar molecule.

-

The voltage and temperature settings are optimized to achieve efficient ionization and desolvation while minimizing in-source fragmentation.[1][2][3]

-

High-resolution analysis is critical for confirming the elemental composition and distinguishing the target molecule from potential impurities with similar nominal masses.

Interpretation of the Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 274.0087. A key feature in the mass spectrum of iodine-containing compounds is the large mass defect of iodine, which aids in its identification.

Under collision-induced dissociation (CID) conditions (MS/MS), the protonated molecule will fragment in a predictable manner. The primary fragmentation pathways are expected to involve the pyrrolidine ring.

Figure 2: Predicted major fragmentation pathways for this compound.

The most likely fragmentation will be the cleavage of the C-N bond of the pyrrolidine ring, leading to the loss of a neutral pyrrolidine moiety and the formation of a stable iodophenyl-containing cation. Another possible fragmentation is the loss of the iodophenyl group, resulting in a protonated pyrrolidine fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound will exhibit distinct signals for the protons of the pyrrolidine ring and the iodophenyl group. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the anisotropic effect of the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2' (Pyrrolidine) | 4.2 - 4.4 | t | ~ 8.0 |

| H-5'a, H-5'b (Pyrrolidine) | 3.1 - 3.3 | m | - |

| H-3'a, H-3'b (Pyrrolidine) | 2.0 - 2.2 | m | - |

| H-4'a, H-4'b (Pyrrolidine) | 1.8 - 2.0 | m | - |

| H-2 (Aromatic) | ~ 7.8 | s | - |

| H-6 (Aromatic) | ~ 7.6 | d | ~ 7.8 |

| H-4 (Aromatic) | ~ 7.5 | d | ~ 7.8 |

| H-5 (Aromatic) | ~ 7.1 | t | ~ 7.8 |

| NH (Pyrrolidine) | 1.5 - 2.5 | br s | - |

Table 2: Predicted ¹H NMR data for this compound (in CDCl₃).

Rationale for Predictions:

-

The proton at the 2-position of the pyrrolidine ring (H-2') is expected to be the most downfield of the aliphatic protons due to its proximity to the aromatic ring.

-

The protons on the pyrrolidine ring will exhibit complex multiplets due to geminal and vicinal coupling.

-

The aromatic protons will show a characteristic splitting pattern for a 1,3-disubstituted benzene ring. The proton between the two substituents (H-2) will be a singlet, while the others will show doublet and triplet patterns.

-

The NH proton is expected to be a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2' (Pyrrolidine) | 60 - 65 |

| C-5' (Pyrrolidine) | 46 - 50 |

| C-3' (Pyrrolidine) | 34 - 38 |

| C-4' (Pyrrolidine) | 25 - 29 |

| C-1 (Aromatic) | 145 - 150 |

| C-3 (Aromatic, C-I) | 94 - 98 |

| C-2 (Aromatic) | 135 - 140 |

| C-6 (Aromatic) | 130 - 135 |

| C-4 (Aromatic) | 128 - 132 |

| C-5 (Aromatic) | 125 - 129 |

Table 3: Predicted ¹³C NMR data for this compound (in CDCl₃).

Rationale for Predictions:

-

The carbon bearing the iodine atom (C-3) will be significantly shielded, appearing at a relatively upfield chemical shift for an aromatic carbon.

-

The carbons of the pyrrolidine ring will appear in the aliphatic region of the spectrum.

-

The quaternary carbon of the aromatic ring attached to the pyrrolidine (C-1) will be deshielded.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16 - 64

-

Relaxation Delay (d1): 1 - 2 seconds

-

Acquisition Time (aq): 3 - 4 seconds

-

Spectral Width (sw): 16 - 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 - 4096 (or more, depending on sample concentration)

-

Relaxation Delay (d1): 2 - 5 seconds

-

Acquisition Time (aq): 1 - 2 seconds

-

Spectral Width (sw): 240 - 250 ppm

-

Temperature: 298 K

Rationale for Parameter Selection:

-

A high-field spectrometer is crucial for resolving the complex multiplets in the ¹H NMR spectrum and ensuring all unique carbons are visible in the ¹³C NMR spectrum.[4]

-

The choice of deuterated solvent is important as it can influence chemical shifts. CDCl₃ is a common choice for many organic compounds.

-

The number of scans is adjusted to achieve an adequate signal-to-noise ratio. More scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Figure 3: General workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, a molecule of significant interest in contemporary drug discovery. The detailed predictions for mass spectrometry and both ¹H and ¹³C NMR, coupled with robust experimental protocols, serve as a valuable resource for researchers. By understanding the expected spectral features and fragmentation patterns, scientists can confidently identify and characterize this important building block, thereby accelerating their research and development efforts. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel small molecules, reinforcing the central role of spectroscopy in advancing chemical and pharmaceutical sciences.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Atta-ur-Rahman and M. Iqbal Choudhary. "Solving Problems with NMR Spectroscopy." Academic Press, 1996.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 2014.

-

Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

-

LCGC International. Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. [Link]

-

Spectroscopy Online. Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

-

Wiley Science Solutions. NMR Prediction. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ACD/Labs. NMR Prediction. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Science & Business Media, 2009.

-

Royal Society of Chemistry. Acquiring 1H and 13C Spectra. [Link]

-

Mesbah Energy. Spectroscopy 13C NMR and 1H NMR. [Link]

Sources

Introduction: Contextualizing 2-(3-Iodophenyl)pyrrolidine in Modern Drug Discovery

An In-Depth Technical Guide to the Physical Properties and Solubility of 2-(3-Iodophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a polar pyrrolidine ring and a lipophilic iodophenyl group, presents a unique scaffold for creating novel therapeutic agents. The pyrrolidine moiety is a common feature in numerous natural alkaloids and successful synthetic drugs, while the iodophenyl group offers a site for further chemical modification, such as cross-coupling reactions, and can influence binding interactions with biological targets.[1]

A thorough understanding of the fundamental physicochemical properties of this molecule is a critical prerequisite for its effective use in any research and development pipeline. Properties such as molecular weight, pKa, and lipophilicity (logP) govern how the molecule behaves in both chemical reactions and biological systems. Most importantly, its solubility profile dictates the feasibility of formulation, administration routes, and ultimately, its bioavailability.

This guide provides a detailed examination of the known and predicted physical properties of this compound and offers a robust, field-proven protocol for the experimental determination of its solubility. The insights herein are designed to empower researchers to make informed decisions, anticipate experimental challenges, and accelerate the progression of their discovery programs.

Molecular Identity and Core Physicochemical Parameters

A precise definition of a molecule's structure and its intrinsic properties is the foundation of all subsequent experimental work. These parameters are essential for calculations, analytical characterization, and predictive modeling.

Chemical Structure and Identifiers

The molecule consists of a pyrrolidine ring substituted at the 2-position with a 3-iodophenyl group. This combination imparts both hydrophilic and hydrophobic characteristics.

Caption: 2D Chemical Structure of this compound.

-

Molecular Formula: C₁₀H₁₂IN[2][]

-

Canonical SMILES: C1CC(NC1)C2=CC(=CC=C2)I[][4]

-

InChI: InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2[][4]

-

CAS Number: 317355-10-5[2][]

Key Physicochemical Data

The following table summarizes essential physicochemical properties. It is important to note that many of these values are computationally predicted and should be confirmed experimentally for mission-critical applications.

| Property | Value | Significance in Drug Development | Source |

| Molecular Weight | 273.11 g/mol | Influences diffusion rates and compliance with guidelines like Lipinski's Rule of Five. | [2][] |

| Boiling Point (Predicted) | 312.6 ± 35.0 °C | Indicates volatility; useful for purification (distillation) and stability assessment at high temperatures. | [2] |

| Density (Predicted) | 1.597 ± 0.06 g/cm³ | Relevant for formulation, especially for non-aqueous liquid preparations. | [2] |

| pKa (Predicted) | 9.70 ± 0.10 | The pyrrolidine nitrogen is basic. This value indicates the molecule will be predominantly protonated (cationic) at physiological pH (~7.4), which strongly enhances aqueous solubility. | [2] |

| XlogP (Predicted) | 2.5 | This value suggests a moderate degree of lipophilicity, indicating a balance between aqueous solubility and membrane permeability. | [4] |

Solubility Profile: Theoretical Insights and Experimental Protocol

Solubility is not a single value but a complex property dependent on the solvent, pH, and temperature. For drug development, solubility in aqueous media and pharmaceutically relevant organic solvents is of paramount importance.

Guiding Principles: "Like Dissolves Like"

The solubility of this compound is governed by the interplay between its two main structural features:

-

The Pyrrolidine Ring: This secondary amine is polar and capable of hydrogen bonding, particularly when protonated. This feature promotes solubility in polar protic solvents like water and ethanol.[1][5][6]

-

The Iodophenyl Group: This aromatic, halogenated moiety is large, nonpolar, and hydrophobic. It drives solubility in nonpolar organic solvents like toluene or diethyl ether and detracts from aqueous solubility.[7][8]

Based on these features, a mixed solubility profile is expected. The compound is unlikely to be fully miscible with extremely nonpolar solvents (e.g., hexane) or highly polar solvents in its free base form, but should exhibit good solubility in intermediate polarity solvents and buffered aqueous solutions where the amine is protonated.

The Critical Role of pH in Aqueous Solubility

The predicted pKa of 9.70 is the most critical factor for aqueous solubility.[2] The ionization state of the pyrrolidine nitrogen is directly dependent on the pH of the medium.

Caption: Impact of pH on the ionization and aqueous solubility of this compound.

This relationship is vital for drug development. For oral dosage forms, the compound will be highly soluble in the acidic environment of the stomach (pH 1.5-3.5) but may see reduced solubility as it transitions to the more neutral environment of the small intestine.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for accurately determining equilibrium solubility.[9] It is a robust and reliable "excess solid" method that measures the concentration of a saturated solution after it has reached equilibrium.[10]

Causality Behind the Method: This protocol is designed to ensure that the measured concentration represents the true thermodynamic solubility limit, not a transient supersaturated state. Each step is a control point to eliminate common sources of error.

Step-by-Step Methodology:

-

Preparation of Media: Prepare relevant aqueous buffers (e.g., pH 1.2, pH 4.5, pH 6.8, and pH 7.4) and select desired organic solvents (e.g., DMSO, ethanol, acetonitrile). All solvents must be of high purity.[9] For Biopharmaceutics Classification System (BCS) studies, solubility is determined at 37 ± 1 °C in aqueous media across a pH range of 1.2–6.8.[11]

-

Addition of Excess Solute: Add an amount of this compound to a known volume of the chosen solvent in a sealed, inert container (e.g., glass vial). The amount should be sufficient to ensure a visible excess of undissolved solid remains at equilibrium. This is the core principle of the "excess solid" approach.[10]

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance) using a shaker or rotator. The system must be allowed to reach thermodynamic equilibrium. A minimum of 24 hours is standard, but longer times (48-72 hours) may be necessary and should be confirmed by preliminary time-course experiments.[9][11]

-

Phase Separation (Self-Validating Step): This step is critical for accuracy. Separate the undissolved solid from the saturated solution. The most reliable method is centrifugation at high speed to pellet the solid, followed by careful withdrawal of the supernatant. The supernatant must then be filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the compound.[12] This two-stage separation ensures no solid particulates are carried over into the analytical sample.

-

Quantification: Accurately dilute a known volume of the clear filtrate with a suitable mobile phase. Determine the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10][12] A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[12]

-

Data Reporting: Report the solubility in standard units such as mg/mL or molarity (mol/L), specifying the solvent and the exact temperature at which the measurement was made.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Summary and Forward-Looking Implications

This compound is a compound with a balanced physicochemical profile, characterized by a basic nitrogen that can be leveraged to enhance aqueous solubility and a lipophilic iodophenyl group suitable for membrane traversal and further synthetic elaboration.

-

Key Strengths: Its moderate predicted logP and basic pKa suggest it is a promising scaffold for developing orally bioavailable drugs. The high solubility anticipated at acidic pH is advantageous for dissolution in the stomach.

-

Potential Challenges: The decrease in solubility at neutral pH may pose challenges for absorption in the intestine. Formulation strategies such as salt formation or the use of solubility enhancers may be required to maintain adequate concentrations in solution.

The data and protocols presented in this guide provide the necessary foundation for researchers to confidently incorporate this compound into their projects. Experimental verification of the predicted properties, especially solubility across the physiological pH range using the detailed shake-flask protocol, is a mandatory next step for any serious drug development effort.

References

-

A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry . PubMed, National Library of Medicine. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]

-

(R)-2-(3-Fluoro-5-iodophenyl)pyrrolidine | C10H11FIN | CID 131222588 . PubChem, National Library of Medicine. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER . World Health Organization. [Link]

-